

samatasvir in vitro potency and selectivity

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Compound Focus: Samatasvir

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Core In Vitro Profile of Samatasvir

The table below summarizes the key in vitro potency and selectivity data for **samatasvir**:

Parameter	Details	Citation
General Potency (EC ₅₀)	2 to 24 pM (against HCV replicons of genotypes 1-5)	[1] [2] [3]
Genotype 1a/1b Potency	Highly potent within the picomolar range	[1]
Genotype 2-5 Potency	Maintains picomolar activity; 12-fold EC ₅₀ shift from most (GT4a) to least sensitive (GT2a)	[1] [4]
Cytotoxicity (CC ₅₀)	>100 µM	[1]
Selectivity Index (SI)	>5 x 10 ⁷ (calculated as CC ₅₀ /EC ₅₀ in GT1b)	[1]
Serum Shift (40% Human Serum)	10-fold EC ₅₀ shift in genotype 1b replicon	[1]

Mechanism of Action and Experimental Models

Samatasvir targets the Hepatitis C Virus nonstructural 5A (NS5A) protein, a multifunctional protein essential for viral replication and assembly [1]. The following diagram illustrates the experimental workflow used to characterize its in vitro activity:

Experimental workflow for profiling samatasvir.

Key methodological details for these experiments include:

- **HCV Replicon Systems:** Bicistronic replicons (genotypes 1a, 1b, 2a, 3a, 4a, 5a) encoding firefly luciferase reporter genes were used for high-throughput screening [1].
- **Cell Lines and Culture:** Studies primarily used Huh-7 and HPC (hepatitis C-producing) cell lines maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, penicillin, streptomycin, and GlutaMAX [1].
- **Antiviral Combination Studies:** **Samatasvir** was combined with interferon-alfa (IFN- α), ribavirin (RBV), HCV protease inhibitors, and non-nucleoside/nucleotide polymerase inhibitors (including IDX184). The overall effect was found to be additive, indicating no antagonism [1].

Resistance Profile of Samatasvir

Samatasvir's resistance profile was characterized through resistance selection experiments and site-directed mutagenesis. The table below summarizes the key findings:

Aspect	Findings	Citation
Primary Resistance Loci (GT1)	NS5A amino acids 28, 30, 31, 32, and 93	[1]
Clinical Evidence (GT2)	Minimal activity in subjects with baseline NS5A M31 polymorphism; robust activity with L31	[5] [4]
Cross-Resistance	Not cross-resistant with HCV protease, nucleotide, and non-nucleoside polymerase inhibitor classes	[1] [3]

From In Vitro to Clinical Translation

In vitro data successfully translated into clinical activity:

- **Potent Pan-Genotypic Activity:** In a Phase II clinical trial, **samatasvir** demonstrated potent antiviral activity across genotypes 1, 3, and 4 with mean maximum viral load reductions of 3.0-4.3 log₁₀ IU/mL [5] [4].
- **Genotype 2 Limitation:** Clinical studies confirmed that **samatasvir** had minimal activity against genotype 2 with the NS5A M31 polymorphism, consistent with in vitro resistance profiling [4].

Summary

Samatasvir demonstrated **potent, low-picomolar antiviral activity** across HCV genotypes 1-5 and a **high selectivity index** in preclinical studies. Its potential for once-daily dosing and additive effects in combination with other antivirals made it a promising candidate for all-oral DAA combination therapies, though its development highlighted the clinical impact of pre-existing resistance polymorphisms.

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